molecular formula C18H16BrF2N3O2S B4352713 7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4352713
M. Wt: 456.3 g/mol
InChI Key: KDFYYACHWPVIOW-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidinone family This compound is characterized by its unique structure, which includes a bromophenyl group, a difluoromethyl group, a mercapto group, and a methoxypropyl group

Preparation Methods

The synthesis of 7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidinone core. This can be achieved through the reaction of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation, catalyzed by DBU in an aqueous medium . The subsequent introduction of the bromophenyl, difluoromethyl, mercapto, and methoxypropyl groups requires specific reagents and conditions to ensure the desired substitutions and functionalizations are achieved.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Addition: The difluoromethyl group can participate in addition reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It can be used as a probe to study biological processes involving pyrido[2,3-d]pyrimidinone derivatives.

    Medicine: This compound has potential as a therapeutic agent due to its ability to interact with specific molecular targets, such as enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The bromophenyl group can bind to hydrophobic pockets in proteins, while the difluoromethyl group can form strong hydrogen bonds with amino acid residues. The mercapto group can interact with metal ions or form disulfide bonds with cysteine residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one include other pyrido[2,3-d]pyrimidinone derivatives, such as:

Properties

IUPAC Name

7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF2N3O2S/c1-26-8-2-7-24-16-14(17(25)23-18(24)27)12(15(20)21)9-13(22-16)10-3-5-11(19)6-4-10/h3-6,9,15H,2,7-8H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFYYACHWPVIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
7-(4-bromophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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